molecular formula C10H12Cl2N2S B1389914 Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride CAS No. 1185303-14-3

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

Cat. No.: B1389914
CAS No.: 1185303-14-3
M. Wt: 263.19 g/mol
InChI Key: CYSSPJVLTNKRSC-UHFFFAOYSA-N
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Description

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2S. It is a derivative of pyridine and thiophene, which are both heterocyclic aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride typically involves the reaction of pyridine and thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine derivative and a thiophene derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent.

Major Products Formed:

Scientific Research Applications

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Pyridin-2-yl(thiophen-2-yl)methanamine
  • Pyridin-3-yl(thiophen-2-yl)methanamine
  • Pyridin-4-yl(furan-2-yl)methanamine

Comparison: Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

pyridin-4-yl(thiophen-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8;;/h1-7,10H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSSPJVLTNKRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride
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Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride
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Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride
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Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride
Reactant of Route 6
Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

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